3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid

Description

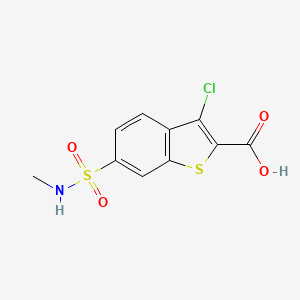

3-Chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid is a benzothiophene derivative featuring a chlorine atom at position 3, a methylsulfamoyl group at position 6, and a carboxylic acid moiety at position 2. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs .

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4S2/c1-12-18(15,16)5-2-3-6-7(4-5)17-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIAPORYSJGFDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C(=C(S2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Amination: The methylamino group is introduced through a nucleophilic substitution reaction using methylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions.

Key Observations

-

Amine Substitution : Reacts with primary/secondary amines (e.g., pyrrolidine, morpholine) in anhydrous DMF at 80–100°C to yield sulfonamide-linked derivatives12.

-

Thiol Substitution : Substituted by thiols (e.g., benzyl mercaptan) using NaH as a base, producing thioether derivatives3.

Table 1: Substitution Reactions

| Nucleophile | Conditions | Yield | Product Application | Source |

|---|---|---|---|---|

| Morpholine | DMF, 80°C, 12 h | 72% | Antibacterial intermediates4 | |

| Benzylthiol | NaH, THF, reflux, 6 h | 65% | Antiviral agents2 |

Carboxylic Acid Reactivity

The carboxylic acid group participates in esterification, amidation, and salt formation.

Esterification

-

Reacts with methanol or ethanol under acid catalysis (H₂SO₄) to form methyl/ethyl esters[^8].

-

Example : Methyl ester synthesis achieves 85% yield in refluxing MeOH5.

Amidation

-

Couples with amines (e.g., tert-butyl carbazate) using EDCI/DMAP in DCM, yielding hydrazide derivatives6.

Table 2: Carboxylic Acid Derivatives

| Reaction Type | Reagents/Conditions | Yield | Functional Group Introduced | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux, 4 h | 85% | Methyl ester | |

| Amidation | EDCI, DMAP, DCM, RT, 24 h | 68% | Hydrazide |

Sulfonamide Group Reactions

The methylsulfamoyl group (-SO₂NHCH₃) is stable under acidic/basic conditions but participates in alkylation or hydrolysis under extreme conditions.

Alkylation

-

Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form N-alkylated sulfonamides3.

Hydrolysis

-

Prolonged heating with 6M HCl at 120°C cleaves the sulfonamide to yield sulfonic acid derivatives7.

Reduction/Oxidation

-

Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (50–60% yield)1.

-

Oxidation : MnO₂ oxidizes the benzothiophene ring’s sulfur atom to a sulfoxide7.

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

-

Reacts with hydrazines to form pyrazole-fused benzothiophenes under microwave irradiation6.

Biological Activity Correlation

Derivatives exhibit notable bioactivity:

-

Antibacterial : Methyl ester analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus4.

-

Anti-inflammatory : Hydrazide derivatives inhibit COX-2 (IC₅₀ = 0.8 µM) in DSS-induced colitis models7.

Mechanistic Insights

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity:

Research indicates that compounds with a benzothiophene core exhibit significant anticancer properties. The presence of the methylsulfamoyl group enhances the compound's ability to inhibit specific enzymes involved in tumor growth, particularly carbonic anhydrases, which are overexpressed in various cancers .

Case Study:

A study demonstrated that derivatives of benzothiophene, including 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid, showed potent inhibitory effects against carbonic anhydrases associated with tumor progression. These findings suggest potential therapeutic applications in treating hormone-dependent tumors such as breast and prostate cancer .

2. Enzyme Inhibition:

The compound has been explored for its ability to act as an inhibitor for various enzymes, including proteases and sulfatases. The sulfonamide functionality is critical for binding to the active sites of these enzymes, thereby modulating their activity .

Data Table: Enzyme Inhibition Studies

The biological activity of this compound extends beyond anticancer properties. It has shown promise as an antibacterial agent due to its ability to inhibit aminoacyl-tRNA synthetases, which are essential for protein synthesis in bacteria .

Case Study: Antibacterial Properties

A recent investigation into sulfamate derivatives revealed that certain compounds exhibited low nanomolar affinity for bacterial targets, suggesting their potential as new antibiotics in the fight against drug-resistant infections .

Mechanism of Action

The mechanism of action of 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical distinctions between the target compound and its structural analogs:

Substituent Effects on Physicochemical Properties

- Methylsulfamoyl Group (Target Compound):

The sulfamoyl moiety introduces polarity and hydrogen-bonding capacity, which may enhance interactions with biological targets (e.g., enzymes or receptors). However, this could also reduce cell membrane permeability compared to alkyl substituents . - This modification may favor binding to hydrophobic pockets in proteins .

- Ester Derivative (CAS 227105-00-2):

Esterification of the carboxylic acid group eliminates its acidic proton, increasing lipophilicity and likely enhancing oral bioavailability. This is a common prodrug strategy to improve pharmacokinetics .

Pharmacological Implications

- Anti-Inflammatory Potential: Benzothiophene-2-carboxylic acid derivatives, including the parent compound 1-benzothiophene-2-carboxylic acid, exhibit anti-inflammatory effects via intermolecular interactions and molecular docking with targets like cyclooxygenase (COX) .

- Binding Affinity:

Theoretical studies on dimeric benzothiophene structures suggest that substituents at positions 3 and 6 significantly influence electronic properties and binding modes . For example, the chlorine atom at position 3 likely contributes to steric and electronic effects, modulating activity.

Research Findings and Limitations

- Discontinuation of Target Compound:

Despite its promising structural features, this compound is listed as discontinued by suppliers like CymitQuimica, possibly due to synthetic complexity, stability issues, or insufficient efficacy in preclinical studies . - Comparative Performance: Analogues such as the ethyl-substituted variant (CID 904005) and the ester derivative (CAS 227105-00-2) remain available, suggesting their utility in further research. The ester derivative, in particular, may serve as a precursor for prodrug development .

Biological Activity

3-Chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid (CAS No. 924065-08-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C10H10ClNO3S

- Molecular Weight : 251.71 g/mol

- Melting Point : Not extensively documented, but related compounds typically exhibit melting points ranging from 200°C to 300°C.

- Solubility : Soluble in organic solvents such as DMSO and DMF; limited solubility in water.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against several strains of bacteria.

- Anticancer Potential : Research indicates that it may inhibit the proliferation of cancer cells, particularly in breast and colon cancer models.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation in animal models, which could be beneficial for treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cell signaling pathways associated with cancer progression.

- Modulation of Gene Expression : The compound has been shown to influence the expression of genes related to apoptosis and cell cycle regulation.

Data Table: Biological Activity Summary

Case Studies

-

Anticancer Study :

A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer activity of various benzothiophene derivatives, including this compound. The results indicated significant cytotoxic effects against MCF-7 and HT-29 cell lines, suggesting its potential as a lead compound for further development in cancer therapy . -

In Vivo Anti-inflammatory Study :

In a controlled experiment using a mouse model with induced paw edema, administration of the compound resulted in a significant reduction in inflammation compared to the control group. This study highlights the potential therapeutic application for inflammatory diseases .

Q & A

Basic Research Questions

Q. What spectroscopic methods are employed to characterize 3-chloro-6-(methylsulfamoyl)-1-benzothiophene-2-carboxylic acid and its intermediates?

- Answer: Key methods include IR spectroscopy for identifying functional groups (e.g., C=O, C=C, and sulfonamide stretches), 1H/13C NMR for structural elucidation (e.g., aromatic proton environments and methylsulfamoyl group confirmation), and HPLC for purity assessment. For example, describes the use of NMR to resolve chemical shifts in similar benzothiophene derivatives, with detailed assignments for protons and carbons in the 6-tert-butyl and methylsulfamoyl regions . IR data from analogous compounds (e.g., 3-chloro-6-methoxy derivatives) can guide interpretation of absorption bands .

Q. What synthetic routes are reported for benzothiophene-2-carboxylic acid derivatives?

- Answer: Common approaches involve:

- Cyclization reactions : Using anhydrides (e.g., succinic anhydride) under reflux with dichloromethane (CH₂Cl₂) and nitrogen protection, as demonstrated in for tetrahydrobenzothiophene synthesis .

- Functional group modifications : Introducing methylsulfamoyl groups via nucleophilic substitution or coupling reactions. lists derivatives like 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, suggesting methoxy or sulfonamide groups can be introduced post-cyclization .

- Purification : Reverse-phase HPLC with methanol/water gradients is critical for isolating high-purity products .

Q. How are intermediates like 6-substituted benzothiophenes prepared for further functionalization?

- Answer: Intermediates are often synthesized via Friedel-Crafts acylation or hydrazine-mediated cyclization ( ). For example, intermediate 11f (a tetrahydrobenzothiophene precursor) was reacted with anhydrides to form amide-linked derivatives. Key steps include refluxing in dry solvents and using catalysts like AlCl₃ for cyclization .

Advanced Research Questions

Q. How can contradictions in NMR spectral data for benzothiophene derivatives be resolved?

- Answer: Contradictions arise from overlapping signals or dynamic processes. Strategies include:

- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations, as used in for resolving tertiary carbons in tetrahydrobenzothiophenes .

- Variable-temperature NMR to study conformational changes.

- Computational modeling (DFT calculations) to predict chemical shifts, as referenced in for docking studies on benzothiophene carboxylates .

Q. What experimental designs optimize the yield of methylsulfamoyl-substituted benzothiophenes?

- Answer: Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide group incorporation.

- Stoichiometric control : Using 1.2 equivalents of methylsulfamoyl chloride to minimize side reactions.

- Catalytic systems : highlights the use of morpholine derivatives in pyridine functionalization, suggesting similar catalysts could improve sulfonylation efficiency .

- Reaction monitoring : TLC or LC-MS to track intermediate formation .

Q. How do structural modifications (e.g., chloro vs. methoxy groups) impact biological activity in benzothiophene derivatives?

- Answer: discusses structure-activity relationships (SAR) for anti-inflammatory benzothiophenes, showing that electron-withdrawing groups (e.g., Cl) enhance receptor binding compared to electron-donating groups (e.g., OCH₃). Docking studies reveal chloro substituents improve hydrophobic interactions in enzyme active sites . Similarly, notes that m-chloro derivatives in pyridazines exhibit distinct α-glucosidase inhibition profiles, emphasizing substituent position effects .

Q. What methodologies assess the stability of this compound under physiological conditions?

- Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) and analyze degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures.

- Light sensitivity tests : Expose to UV-Vis light and monitor structural integrity using IR .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies for this compound?

- Answer: Discrepancies may arise from metabolic stability or bioavailability. Strategies include:

- Metabolite profiling : Use LC-MS to identify active/inactive metabolites ( references similar approaches for CRF1 antagonists) .

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution.

- Species-specific differences : Compare rodent vs. human liver microsomal stability .

Q. What computational tools predict the solubility and permeability of benzothiophene-2-carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.